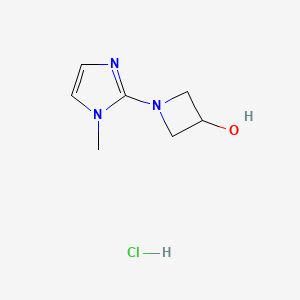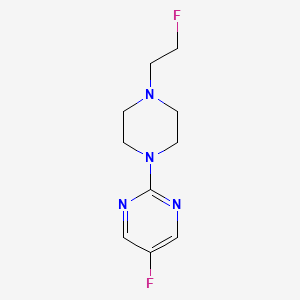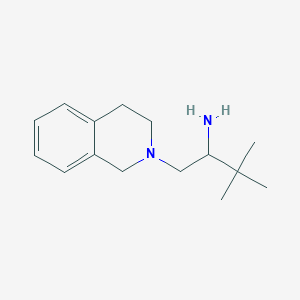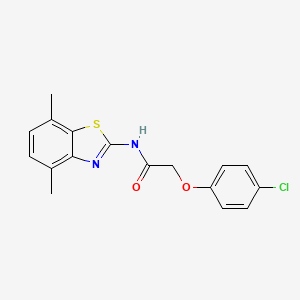
1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Methylimidazol-2-yl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS number 2551118-15-9. It’s a product offered by several chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O.ClH/c1-9-3-2-8-7(9)10-4-6(11)5-10;/h2-3,6,11H,4-5H2,1H3;1H . This indicates that the compound has a molecular weight of 189.64 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesis of novel azetidin-2-ones has been established with a focus on their potential antimicrobial applications. Compounds have been synthesized through the condensation of specific derivatives with various aromatic aldehydes, followed by cycloaddition with chloroacetyl chloride. These compounds have been evaluated for their antimicrobial activity, indicating their potential as antimicrobial agents (Ansari & Lal, 2009).
Antibacterial and Molecular Docking Studies
Further research into the synthesis of 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one derivatives revealed their antibacterial properties. These compounds underwent docking into the active site of enzyme transpeptidase, demonstrating good affinity and potent antibacterial activity, showcasing a correlation between in-silico docking analysis and in-vitro antibacterial activity (Chhajed & Upasani, 2012).
Analgesic and Anti-inflammatory Applications
The potential of these compounds extends to analgesic and anti-inflammatory applications, as demonstrated by in-silico molecular docking simulation studies. These studies indicate potent analgesic and anti-inflammatory activities compared to standard drugs, further establishing the diverse pharmacological applications of these derivatives (Chhajed & Upasani, 2016).
Pharmacological Evaluation
The rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, has been explored using microwave-assisted methods. These compounds have been evaluated for their pharmacological activities, including antibacterial and antifungal activities against various microorganisms, highlighting their potential in drug development and as antimicrobial agents (Mistry & Desai, 2006).
Antimicrobial Screening and Characterization
Further investigations have led to the synthesis and characterization of quinoline nucleus containing derivatives, including 2-azetidinone derivatives. These have been screened for antimicrobial activity against various bacterial and fungal strains, demonstrating significant antimicrobial potential. Such studies contribute to the understanding of the structure-activity relationships and the development of new antimicrobial agents (Desai & Dodiya, 2014).
Propiedades
IUPAC Name |
1-(1-methylimidazol-2-yl)azetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-9-3-2-8-7(9)10-4-6(11)5-10;/h2-3,6,11H,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJLAJXMWRMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CC(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[6-acetamido-2-[4-(diethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)
![N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2613374.png)
![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)
![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)


![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)



![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)
